molecular formula C17H28N4O2 B7635079 N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide

カタログ番号 B7635079
分子量: 320.4 g/mol
InChIキー: DNSTZPUFKQNHMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide, also known as JNJ-40411813, is a novel small-molecule inhibitor of the histone methyltransferase (HMT) enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in gene regulation and chromatin remodeling. The dysregulation of EZH2 has been implicated in the development and progression of various cancers, including prostate, breast, and hematological malignancies.

作用機序

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is a selective inhibitor of EZH2, which is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene repression and chromatin compaction. By inhibiting EZH2, N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide disrupts the PRC2 complex and leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been shown to have potent antitumor activity in preclinical models of cancer. It induces apoptosis in cancer cells and inhibits tumor growth in xenograft models of prostate and breast cancer. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is its selectivity for EZH2, which makes it a useful tool for studying the role of EZH2 in cancer biology. However, one limitation of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several future directions for the development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide. One potential application is in combination therapy with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective EZH2 inhibitors, which may have improved efficacy and fewer off-target effects. Finally, the use of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide in clinical trials for the treatment of cancer is an important future direction, which will provide valuable information on the safety and efficacy of this compound in humans.

合成法

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide was synthesized using a convergent approach, starting from commercially available starting materials. The synthesis involves the coupling of a pyrazole derivative with a morpholine-containing cyclohexane derivative, followed by a series of chemical transformations to yield the final product. The overall yield of the synthesis was reported to be 15%.

科学的研究の応用

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been extensively studied in preclinical models of cancer, both in vitro and in vivo. It has been shown to inhibit the activity of EZH2 and induce apoptosis in a variety of cancer cell lines, including prostate, breast, and hematological malignancies. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has demonstrated potent antitumor activity in xenograft models of prostate and breast cancer.

特性

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c22-16(5-10-21-9-4-8-19-21)18-15-17(6-2-1-3-7-17)20-11-13-23-14-12-20/h4,8-9H,1-3,5-7,10-15H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSTZPUFKQNHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCN2C=CC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。